molecular formula C11H20Cl2N4 B1402664 N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride CAS No. 1361112-22-2

N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride

Cat. No. B1402664
M. Wt: 279.21 g/mol
InChI Key: JDJLBSZSFUQFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride” is a chemical compound with the molecular formula C11H20Cl2N4 and a molecular weight of 279.21 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride” consists of a pyrimidin-4-amine core with a pyrrolidin-2-yl group and three methyl groups attached .


Physical And Chemical Properties Analysis

“N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.

Scientific Research Applications

Synthesis and Catalytic Applications

Hybrid Catalysts in Pyrimidine Synthesis : The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds is crucial for medicinal and pharmaceutical industries due to their broad applications and bioavailability. Recent developments have focused on utilizing hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for synthesizing these scaffolds through one-pot multicomponent reactions. This approach highlights the importance of catalytic diversity in developing lead molecules with significant synthetic and medicinal value (Parmar, Vala, & Patel, 2023).

Optical Sensors and Biological Applications

Pyrimidine-based Optical Sensors : Pyrimidine derivatives are crucial for developing optical sensors due to their ability to form coordination and hydrogen bonds, making them excellent sensing probes. These sensors have significant implications in biological and medicinal applications, showcasing the versatility of pyrimidine derivatives beyond their traditional roles (Jindal & Kaur, 2021).

Synthesis of N-Heterocycles

Tert-Butanesulfinamide in N-Heterocycle Synthesis : Chiral sulfinamides, particularly tert-butanesulfinamide, play a pivotal role in the stereoselective synthesis of amines and their derivatives, including various N-heterocycles like piperidines and pyrrolidines. This methodology is essential for creating compounds with natural product structures and therapeutic relevance (Philip et al., 2020).

Medicinal and Pharmacological Significance

Anti-inflammatory Activities of Pyrimidines : Pyrimidines exhibit a range of pharmacological effects, including anti-inflammatory properties. Their mechanisms involve inhibiting the expression and activities of vital inflammatory mediators, underscoring the potential of pyrimidine derivatives in developing new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

Pharmacologically Active Pyrimidine Derivatives : Pyrimidine derivatives encompass a wide range of pharmacological activities, serving as antiviral, antimicrobial, antitumor, and antifungal agents. This broad spectrum of activity makes the pyrimidine core a promising scaffold for new biologically active compound development, highlighting its significance in drug discovery (Chiriapkin, 2022).

properties

IUPAC Name

N,N,6-trimethyl-2-pyrrolidin-2-ylpyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.2ClH/c1-8-7-10(15(2)3)14-11(13-8)9-5-4-6-12-9;;/h7,9,12H,4-6H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJLBSZSFUQFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCN2)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 2
N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 3
N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 4
N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 5
N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 6
N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride

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